An In-depth Technical Guide to 2-Hydroxy-5-methoxybenzaldehyde
An In-depth Technical Guide to 2-Hydroxy-5-methoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties, synthesis, and biological activities of 2-Hydroxy-5-methoxybenzaldehyde, an aromatic aldehyde with significant potential in various scientific fields.
Core Properties
2-Hydroxy-5-methoxybenzaldehyde, also known as 5-methoxysalicylaldehyde, is a valuable organic compound with the chemical formula C₈H₈O₃.[1] It is an isomer of vanillin and presents as a yellow to yellow-green liquid at room temperature.[1] This compound serves as a key intermediate in the synthesis of various pharmaceuticals and other complex organic molecules.
Physicochemical Properties
A summary of the key physicochemical properties of 2-Hydroxy-5-methoxybenzaldehyde is presented in the table below.
| Property | Value | Reference |
| Molecular Weight | 152.15 g/mol | [2] |
| Melting Point | 4 °C | [2] |
| Boiling Point | 103 °C at 2.5 mmHg | [2] |
| Density | 1.219 g/mL at 25 °C | [2] |
| Refractive Index (n20/D) | 1.578 | [2] |
| Solubility | Miscible with chloroform. Slightly miscible with water. | [3] |
| Appearance | Clear yellow liquid | [4] |
Chemical Identifiers
| Identifier | Value | Reference |
| CAS Number | 672-13-9 | [1] |
| IUPAC Name | 2-hydroxy-5-methoxybenzaldehyde | [5] |
| Synonyms | 5-Methoxysalicylaldehyde, 2-Formyl-4-methoxyphenol, 6-Hydroxy-m-anisaldehyde | [1][5] |
| InChI | InChI=1S/C8H8O3/c1-11-7-2-3-8(10)6(4-7)5-9/h2-5,10H,1H3 | [5] |
| SMILES | COC1=CC(=C(C=C1)O)C=O | [5] |
Synthesis and Purification
The primary method for the synthesis of 2-Hydroxy-5-methoxybenzaldehyde is the Reimer-Tiemann reaction, which involves the ortho-formylation of a phenol.[1][6]
Experimental Protocol: Reimer-Tiemann Synthesis
This protocol outlines the synthesis of 2-Hydroxy-5-methoxybenzaldehyde from 4-methoxyphenol.
Materials:
-
4-Methoxyphenol (1 mole, 124.1 g)
-
Sodium hydroxide (8 moles, 320 g)
-
Chloroform (2 moles, 160 mL)
-
Sulfuric acid (10N)
-
Dichloromethane (DCM)
-
Deionized water
Procedure:
-
In a 2-liter three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, dissolve 320 g of sodium hydroxide in 400 mL of hot deionized water.
-
Add 125 g of 4-methoxyphenol to the hot sodium hydroxide solution.
-
Heat the mixture to approximately 70°C using an oil bath.
-
Slowly add 160 mL of chloroform dropwise over 4 hours while maintaining vigorous stirring and a temperature of 70°C.
-
After the addition is complete, continue stirring at 70°C for an additional hour.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a 5-liter flask and acidify with 10N sulfuric acid until the solution is acidic. This will cause a black oil to separate.
-
Separate the black oil and transfer it to a flask for steam distillation.[7]
-
Collect the distillate (approximately 5 liters), which will contain the product as a yellow oil.[7]
-
Extract the yellow oil from the distillate with dichloromethane.
-
Evaporate the dichloromethane to yield crude 2-Hydroxy-5-methoxybenzaldehyde. The expected yield is approximately 74%.[7]
Purification
The crude product can be purified by either steam distillation or column chromatography.
Protocol: Steam Distillation
As described in the synthesis protocol, steam distillation is an effective method for separating the volatile 2-Hydroxy-5-methoxybenzaldehyde from non-volatile tars and impurities.[7][8]
Protocol: Column Chromatography
-
Stationary Phase: Silica gel.
-
Mobile Phase: A gradient of ethyl acetate in hexane is typically used. The optimal solvent system should be determined by thin-layer chromatography (TLC) to achieve good separation.
-
Procedure:
-
Prepare a slurry of silica gel in hexane and pack a chromatography column.
-
Dissolve the crude product in a minimal amount of the initial mobile phase.
-
Load the sample onto the column.
-
Elute the column with the solvent gradient, starting with a low polarity mixture and gradually increasing the polarity.
-
Collect fractions and monitor by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and evaporate the solvent to obtain purified 2-Hydroxy-5-methoxybenzaldehyde.
-
Spectroscopic Characterization
The structure and purity of 2-Hydroxy-5-methoxybenzaldehyde are confirmed using various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (CDCl₃): The proton NMR spectrum will show characteristic peaks for the aldehyde proton (singlet, ~9.8 ppm), aromatic protons (multiplets, ~6.8-7.2 ppm), the methoxy group protons (singlet, ~3.8 ppm), and the hydroxyl proton (broad singlet).
-
¹³C NMR (CDCl₃): The carbon NMR spectrum will display signals for the carbonyl carbon of the aldehyde (~196 ppm), aromatic carbons (~110-160 ppm), and the methoxy carbon (~56 ppm).[9]
Infrared (IR) Spectroscopy
The IR spectrum, typically recorded neat as a liquid film, will exhibit characteristic absorption bands.[5][10]
| Functional Group | Wavenumber (cm⁻¹) |
| O-H (hydroxyl) | 3100-3500 (broad) |
| C-H (aromatic) | 3000-3100 |
| C-H (aldehyde) | 2720-2820 |
| C=O (aldehyde) | 1660-1680 |
| C=C (aromatic) | 1450-1600 |
| C-O (ether) | 1200-1300 |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) will show a molecular ion peak (M⁺) at m/z = 152, corresponding to the molecular weight of the compound.[5] Common fragmentation patterns can also be observed.
UV-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum, typically recorded in ethanol, will show absorption maxima characteristic of the substituted benzaldehyde chromophore.
Biological Activities and Mechanisms of Action
2-Hydroxy-5-methoxybenzaldehyde has demonstrated several interesting biological activities, making it a compound of interest for drug development.
Enzyme Inhibition
Tyrosinase Inhibition:
2-Hydroxy-5-methoxybenzaldehyde has been identified as an inhibitor of tyrosinase, a key enzyme in melanin biosynthesis.[11] This property suggests its potential application in the development of agents for treating hyperpigmentation disorders. The proposed mechanism involves the binding of the aldehyde to the active site of the enzyme, preventing the binding of its natural substrate, tyrosine.
Caption: Mechanism of tyrosinase inhibition.
Acetylcholinesterase (AChE) Inhibition:
The compound has also been reported to inhibit acetylcholinesterase, an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[12][13] This activity suggests its potential for the development of therapeutics for neurodegenerative diseases like Alzheimer's disease, where enhancing cholinergic neurotransmission is a key therapeutic strategy. The inhibition mechanism likely involves the interaction of the molecule with the active site of AChE, preventing the hydrolysis of acetylcholine.[14]
Caption: Mechanism of acetylcholinesterase inhibition.
Experimental Workflows
Synthesis and Purification Workflow
The overall process from starting materials to the pure product can be visualized as a sequential workflow.
Caption: Synthesis and purification workflow.
Safety and Handling
2-Hydroxy-5-methoxybenzaldehyde is an irritant to the skin, eyes, and respiratory system. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. In case of contact, flush the affected area with copious amounts of water.
Conclusion
2-Hydroxy-5-methoxybenzaldehyde is a versatile chemical with established synthetic routes and emerging biological significance. Its inhibitory effects on key enzymes such as tyrosinase and acetylcholinesterase highlight its potential for applications in the pharmaceutical and cosmetic industries. This guide provides a foundational understanding of its properties and handling, intended to support further research and development efforts.
References
- 1. 2-Hydroxy-5-methoxybenzaldehyde - Wikipedia [en.wikipedia.org]
- 2. 2-Hydroxy-5-methoxybenzaldehyde 98 672-13-9 [sigmaaldrich.com]
- 3. 2-Hydroxy-5-methoxybenzaldehyde, 98% | Fisher Scientific [fishersci.ca]
- 4. 164160500 [thermofisher.com]
- 5. 2-Hydroxy-5-methoxybenzaldehyde | C8H8O3 | CID 95695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]
- 7. Route to interesting aldehydes , Hive Chemistry Discourse [chemistry.mdma.ch]
- 8. What are the Steps in the Synthesis of 2,5-Dimethoxybenzaldehyde?_Chemicalbook [chemicalbook.com]
- 9. 2-Hydroxy-5-methoxybenzaldehyde(672-13-9) 13C NMR [m.chemicalbook.com]
- 10. 2-Hydroxy-5-methoxybenzaldehyde(672-13-9) IR Spectrum [chemicalbook.com]
- 11. In vitro and in vivo evidence of tyrosinase inhibitory activity of a synthesized (Z)-5-(3-hydroxy-4-methoxybenzylidene)-2-thioxothiazolidin-4-one (5-HMT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Acetylcholinesterase Inhibitors in the Treatment of Neurodegenerative Diseases and the Role of Acetylcholinesterase in their Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cholinesterase targeting by polyphenols: A therapeutic approach for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
